4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde
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Overview
Description
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two hexyl-substituted thiophene rings and an aldehyde group attached to the central thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of 5-hexyl-2-thiopheneboronic acid pinacol ester: This intermediate is synthesized by reacting 5-hexyl-2-thiophene with pinacol borane in the presence of a palladium catalyst.
Suzuki-Miyaura Coupling: The pinacol ester is then coupled with 2,5-dibromothiophene-2-carbaldehyde using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carboxylic acid.
Reduction: 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-methanol.
Substitution: 4,5-Bis(5-hexyl-2-thienyl)-3-bromo-thiophene-2-carbaldehyde.
Scientific Research Applications
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde has several scientific research applications:
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Thiophene derivatives, including this compound, are investigated for their potential as therapeutic agents due to their biological activities.
Chemical Sensors: It is used in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes within a device . In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Hexyl-2-thiopheneboronic acid pinacol ester
- Thiophene-2-boronic acid pinacol ester
- 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
- 4,7-Bis(5-trimethylsilyl-2-thienyl)-2,1,3-benzotriazole
Uniqueness
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structure imparts distinct electronic properties, making it a valuable building block for the synthesis of advanced materials with tailored functionalities. Its hexyl substituents enhance solubility in organic solvents, facilitating its use in various applications.
Properties
CAS No. |
705240-03-5 |
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Molecular Formula |
C25H32OS3 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
4,5-bis(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H32OS3/c1-3-5-7-9-11-19-13-15-23(27-19)22-17-21(18-26)29-25(22)24-16-14-20(28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
InChI Key |
WNWFXFANVPHYSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=C(SC(=C2)C=O)C3=CC=C(S3)CCCCCC |
Origin of Product |
United States |
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